N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide
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Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity
N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide (CAS: 2034194-48-2) is a synthetic organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2, with a molecular weight of 326.4 g/mol. The structure features a cyclohexane ring, a cyanopyrazine moiety, and a methylsulfonamido group, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₄O₂ |
Molecular Weight | 326.4 g/mol |
CAS Number | 2034194-48-2 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyanopyrazinyl Intermediate : Reaction of pyrazine with a cyanating agent.
- Cyclohexyl Ring Functionalization : Functionalization through oxidation and substitution reactions.
- Coupling Reaction : The cyanopyrazinyl intermediate is coupled with the functionalized cyclohexyl ring using suitable coupling reagents.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
-
Anti-inflammatory Effects :
- A model of induced inflammation in mice showed that administration of this compound significantly reduced pro-inflammatory cytokines (IL-6, TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-20(25(2,22)23)10-14(21)19-11-3-5-12(6-4-11)24-15-13(9-16)17-7-8-18-15/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKYKPYUKFJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.